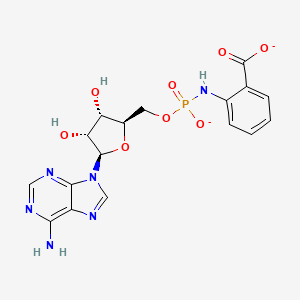

N-Adenylylanthranilate

Descripción

N-Adenylylanthranilate is a nucleotide-linked derivative of anthranilic acid (2-aminobenzoic acid). It is structurally characterized by the presence of an adenosine monophosphate (AMP) group covalently attached to anthranilic acid. This adenylation modification is a common biochemical strategy to activate carboxylic acids for biosynthetic reactions, such as in the synthesis of secondary metabolites or coenzyme A-dependent pathways . N-Adenylylanthranilate has been identified in metabolomic studies, such as in zebrafish optic nerve regeneration, where its levels were elevated (1.2728-fold change) during tissue repair, suggesting a role in nucleotide metabolism or signaling .

Propiedades

Fórmula molecular |

C17H17N6O8P-2 |

|---|---|

Peso molecular |

464.3 g/mol |

Nombre IUPAC |

2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]benzoate |

InChI |

InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/p-2/t10-,12-,13-,16-/m1/s1 |

Clave InChI |

VRPRDYILQKJWNN-XNIJJKJLSA-L |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Methyl N-acetylanthranilate is referenced under SEQ No. 2312 and FEMA No. 4278 in regulatory documents .

Structural Differences and Functional Implications

N-Adenylylanthranilate: The adenylation introduces a nucleotide moiety, enabling participation in enzymatic reactions (e.g., non-ribosomal peptide synthesis). This modification enhances solubility in aqueous environments compared to simpler esters .

Methyl/ethyl esters (e.g., Methyl N-acetylanthranilate, Ethyl N-salicyloylanthranilate) : Esterification increases volatility and stability, making these compounds suitable for flavor and fragrance applications. Methyl N-acetylanthranilate, for instance, is used in food additives due to its grape-like aroma .

This compound is critical in pharmaceutical quality control to ensure nitrosamine impurities remain below safety thresholds (e.g., FDA/EMA limits) .

N-Acetylanthranilic acid : The free carboxylic acid group allows reactivity in condensation reactions, often serving as a precursor in heterocyclic compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.